cyclopropylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate
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Overview
Description
Cyclopropylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate is a quinoline derivative known for its unique structural features and potential applications in various scientific fields. The compound’s structure includes a quinoline core, a fluorophenyl group, and a cyclopropylmethyl ester, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the fluorophenyl group and the cyclopropylmethyl ester. Key steps may include:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis or the Friedländer synthesis.
Introduction of the Fluorophenyl Group: This step often involves a Suzuki–Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated quinoline intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with cyclopropylmethanol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Cyclopropylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core or the ester group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
Cyclopropylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of cyclopropylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the fluorophenyl group may enhance binding affinity to certain enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde: A key intermediate in the synthesis of pitavastatin, a cholesterol-lowering agent.
4-Fluoroquinoline Derivatives: These compounds share the quinoline core and fluorophenyl group, exhibiting similar chemical properties and reactivity.
Uniqueness
Cyclopropylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate stands out due to its unique ester group, which can influence its solubility, stability, and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
cyclopropylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO3/c1-2-26-21-12-20(15-5-8-17(23)9-6-15)24-19-10-7-16(11-18(19)21)22(25)27-13-14-3-4-14/h5-12,14H,2-4,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJQYMGDDNNNBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)OCC3CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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